molecular formula C20H21FN2O2 B2638508 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942005-82-5

2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2638508
CAS No.: 942005-82-5
M. Wt: 340.398
InChI Key: STIXDPWGXNJYLJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a fluorine atom, an isobutyryl group, and a tetrahydroquinoline moiety attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with different properties.

Scientific Research Applications

2-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.

    Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool for studying biochemical pathways and cellular processes.

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include other benzamide derivatives and tetrahydroquinoline-containing molecules. These compounds share structural features and may exhibit similar biological activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development.

Biological Activity

The compound 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique chemical structure that contributes to its biological properties. The presence of a fluorine atom and an isobutyryl group enhances its lipophilicity and potentially its bioactivity.

PropertyValue
Molecular FormulaC16H18FN3O
Molecular Weight299.33 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Melting PointNot available

Research indicates that compounds like this compound may exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptors associated with neurotransmission and inflammation.

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neurological Effects : The tetrahydroquinoline structure is known for neuroprotective properties, indicating possible applications in neurodegenerative conditions.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of tetrahydroquinoline derivatives. Results indicated that these compounds could significantly reduce levels of TNF-α and IL-6 in vitro, suggesting a mechanism for reducing inflammation .
  • Neuroprotective Activity : Another study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results showed a marked decrease in cell death and improved cell viability .
  • PDE Inhibition : Research on phosphodiesterase (PDE) inhibitors highlights the potential of tetrahydroquinoline derivatives in treating respiratory diseases. Compounds exhibiting PDE inhibition can lead to reduced airway hyperreactivity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-α and IL-6 levels
NeuroprotectiveIncreased cell viability under stress
PDE InhibitionDecreased airway hyperreactivity

Properties

IUPAC Name

2-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-5-6-14-12-15(9-10-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIXDPWGXNJYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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